molecular formula C6H4BF2NO4 B1393414 (4,5-Difluoro-2-nitrophenyl)boronic acid CAS No. 1150114-59-2

(4,5-Difluoro-2-nitrophenyl)boronic acid

Cat. No. B1393414
M. Wt: 202.91 g/mol
InChI Key: CAHNMXZHYNLNCI-UHFFFAOYSA-N
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Description

“(4,5-Difluoro-2-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C6H4BF2NO4 . It has an average mass of 202.908 Da and a monoisotopic mass of 203.020142 Da .


Molecular Structure Analysis

The molecular structure of “(4,5-Difluoro-2-nitrophenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a nitro group, and a boronic acid group . The exact positions of these substituents on the phenyl ring can be inferred from the name of the compound.


Chemical Reactions Analysis

Boronic acids, including “(4,5-Difluoro-2-nitrophenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the synthesis of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .


Physical And Chemical Properties Analysis

“(4,5-Difluoro-2-nitrophenyl)boronic acid” has a density of 1.6±0.1 g/cm3, a boiling point of 374.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 39.5±0.4 cm3, a polar surface area of 86 Å2, and a molar volume of 128.7±5.0 cm3 .

Scientific Research Applications

  • Suzuki-Miyaura Coupling

    • This compound could potentially be used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials .
    • The method involves the reaction of an organoboron compound, such as “(4,5-Difluoro-2-nitrophenyl)boronic acid”, with an aryl or vinyl halide in the presence of a palladium catalyst .
    • The outcome of this reaction is the formation of a new carbon-carbon bond, linking the two aryl groups together .
  • Synthesis of Fluorinated Biaryl Derivatives

    • Another potential application is the synthesis of fluorinated biaryl derivatives . This could be achieved through a Suzuki cross-coupling reaction with aryl and heteroaryl halides .
    • The method would involve reacting “(4,5-Difluoro-2-nitrophenyl)boronic acid” with the appropriate halide in the presence of a palladium catalyst .
    • The outcome would be a fluorinated biaryl compound, which could have various applications in medicinal chemistry due to the unique properties of fluorine .
  • Protodeboronation

    • Protodeboronation is a process where a boronic acid or boronic ester is converted into the corresponding hydrocarbon . This could potentially be used in the synthesis of various organic compounds .
    • The method would involve reacting “(4,5-Difluoro-2-nitrophenyl)boronic acid” with a suitable reagent to remove the boronic acid group .
    • The outcome would be the corresponding hydrocarbon, which could have various applications depending on the specific context and conditions of the experiment .
  • Ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings

    • This compound could potentially be used in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings . This is a type of reaction used to synthesize various types of organic compounds .
    • The method involves the reaction of an organoboron compound, such as “(4,5-Difluoro-2-nitrophenyl)boronic acid”, with an aryl or vinyl halide in the presence of a palladium catalyst .
    • The outcome of this reaction is the formation of a new carbon-carbon bond, linking the two aryl groups together .

Safety And Hazards

The safety data sheet for “(4,5-Difluoro-2-nitrophenyl)boronic acid” advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(4,5-difluoro-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHNMXZHYNLNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1[N+](=O)[O-])F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675030
Record name (4,5-Difluoro-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Difluoro-2-nitrophenyl)boronic acid

CAS RN

1150114-59-2
Record name B-(4,5-Difluoro-2-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,5-Difluoro-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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